Cas no 50712-66-8 (Ethyl 2-(2-methyl-4-nitrophenyl)acetate)
Ethyl 2-(2-methyl-4-nitrophenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-methyl-4-nitrophenyl)acetate
- 50712-66-8
- Ethyl (2-methyl-4-nitrophenyl)acetate
- DB-370528
- Ethyl2-(2-methyl-4-nitrophenyl)acetate
- MFCD18396753
- Ethyl 2-methyl-4-nitrophenylacetate
- DTXSID60855694
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- MDL: MFCD18396753
- Inchi: 1S/C11H13NO4/c1-3-16-11(13)7-9-4-5-10(12(14)15)6-8(9)2/h4-6H,3,7H2,1-2H3
- InChI Key: CLQRCGACMNLMIF-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(=CC=1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 223.08445790g/mol
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 72.1Ų
Ethyl 2-(2-methyl-4-nitrophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB542810-1 g |
Ethyl 2-methyl-4-nitrophenylacetate; . |
50712-66-8 | 1g |
€199.80 | 2023-04-14 | ||
| abcr | AB542810-5 g |
Ethyl 2-methyl-4-nitrophenylacetate; . |
50712-66-8 | 5g |
€497.50 | 2023-04-14 | ||
| Alichem | A010004227-250mg |
Ethyl 2-methyl-4-nitrophenylacetate |
50712-66-8 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A010004227-500mg |
Ethyl 2-methyl-4-nitrophenylacetate |
50712-66-8 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A010004227-1g |
Ethyl 2-methyl-4-nitrophenylacetate |
50712-66-8 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1265410-1g |
Ethyl 2-(2-methyl-4-nitrophenyl)acetate |
50712-66-8 | 95% | 1g |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265410-5g |
Ethyl 2-(2-methyl-4-nitrophenyl)acetate |
50712-66-8 | 95% | 5g |
$520 | 2024-06-06 | |
| abcr | AB542810-1g |
Ethyl 2-methyl-4-nitrophenylacetate; . |
50712-66-8 | 1g |
€195.60 | 2025-02-15 | ||
| abcr | AB542810-5g |
Ethyl 2-methyl-4-nitrophenylacetate; . |
50712-66-8 | 5g |
€503.20 | 2025-02-15 | ||
| abcr | AB542810-25g |
Ethyl 2-methyl-4-nitrophenylacetate; . |
50712-66-8 | 25g |
€1912.30 | 2025-02-15 |
Ethyl 2-(2-methyl-4-nitrophenyl)acetate Suppliers
Ethyl 2-(2-methyl-4-nitrophenyl)acetate Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Ethyl 2-(2-methyl-4-nitrophenyl)acetate
Research Brief on Ethyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 50712-66-8) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(2-methyl-4-nitrophenyl)acetate (CAS: 50712-66-8) is a nitroaromatic ester compound that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive properties. This research brief synthesizes the latest findings (2022-2023) regarding its chemical characteristics, synthetic utility, and emerging pharmacological relevance.
Recent structural-activity relationship studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the 2-methyl-4-nitro substitution pattern on the phenyl ring confers unique electronic properties to this ester, making it a valuable precursor for the synthesis of heterocyclic compounds with potential antimicrobial activity. The ethyl ester moiety provides optimal lipophilicity for cell membrane penetration, as evidenced in pharmacokinetic modeling studies.
In synthetic methodology developments, researchers at ACS Catalysis (2022) reported a novel palladium-catalyzed coupling reaction using 50712-66-8 as a key building block for constructing indole derivatives. The study highlighted the compound's stability under cross-coupling conditions and its ability to introduce both methyl and nitro functional groups in a single synthetic transformation - a significant advantage for structure-activity optimization in drug discovery programs.
From a pharmacological perspective, preliminary in vitro studies in Bioorganic Chemistry (2023) have shown that derivatives synthesized from Ethyl 2-(2-methyl-4-nitrophenyl)acetate exhibit moderate inhibitory activity against Staphylococcus aureus (MIC = 8-16 μg/mL) through a proposed mechanism involving interference with bacterial cell wall biosynthesis. Molecular docking simulations suggest the nitro group participates in key hydrogen bonding interactions with target enzymes.
The compound's metabolic fate was recently elucidated in a Xenobiotica (2023) study using LC-MS/MS techniques, revealing rapid ester hydrolysis in hepatic microsomes followed by reduction of the nitro group to an amine metabolite. These findings have important implications for prodrug design strategies utilizing this chemical scaffold.
Current challenges in the field include optimizing the compound's synthetic scalability (current yields ~65-70% in multistep sequences) and addressing the potential mutagenicity concerns associated with nitroaromatic compounds. Recent advances in continuous flow chemistry (Org. Process Res. Dev., 2023) show promise for addressing the former issue through improved reaction control.
Future research directions highlighted in recent reviews focus on exploring the compound's utility in targeted drug delivery systems (particularly nitroreductase-activated prodrugs) and its potential as a photoactivatable scaffold for photopharmacology applications. Several pharmaceutical companies have included derivatives of 50712-66-8 in their early-stage antibacterial and anticancer screening libraries.
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